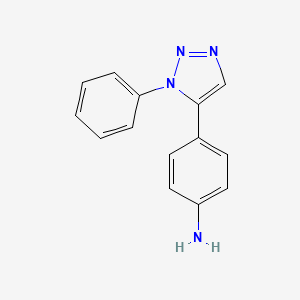![molecular formula C11H12ClIN4O B13883145 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both chlorine and iodine atoms, as well as the oxan-4-yl group, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step procedures starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the imidazo[1,5-a]pyrazine core, followed by selective halogenation and functionalization.
Cyclization: The initial step involves the formation of the imidazo[1,5-a]pyrazine core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as the use of strong acids or bases to facilitate ring closure.
Halogenation: The introduction of chlorine and iodine atoms is typically carried out through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while iodination can be performed using iodine or iodine monochloride.
Functionalization: The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where an appropriate oxan-4-yl precursor reacts with the imidazo[1,5-a]pyrazine core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the imidazo[1,5-a]pyrazine core or the oxan-4-yl group is oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed to reduce the halogen atoms or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazo[1,5-a]pyrazine core, while substitution reactions can introduce various functional groups in place of the halogen atoms.
科学的研究の応用
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
作用機序
The mechanism of action of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazo[1,5-a]pyrazine core allows it to bind to active sites or allosteric sites of enzymes, potentially inhibiting or modulating their activity. The halogen atoms and the oxan-4-yl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]thiazole: Contains a thiazole ring instead of a pyrazine ring.
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]triazine: Features a triazine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine lies in its specific combination of functional groups and the imidazo[1,5-a]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H12ClIN4O |
|---|---|
分子量 |
378.60 g/mol |
IUPAC名 |
5-chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H12ClIN4O/c12-7-5-15-10(14)8-9(13)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2,(H2,14,15) |
InChIキー |
AURDSFRFZFNKNB-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NC(=C3N2C(=CN=C3N)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


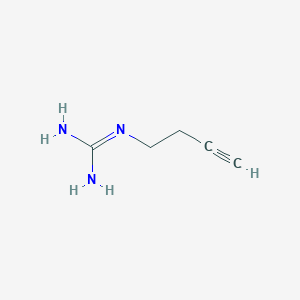
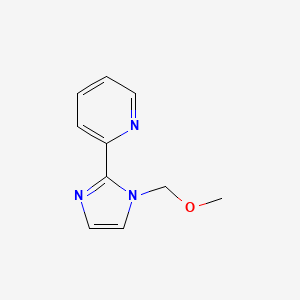
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
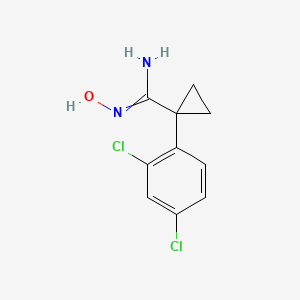
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)
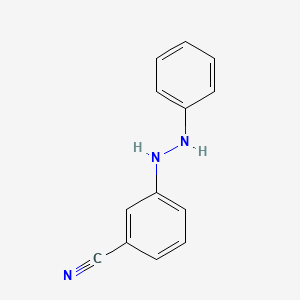

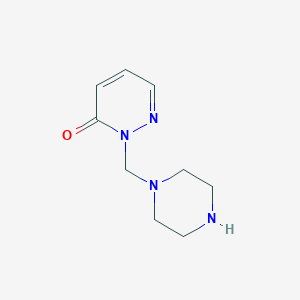
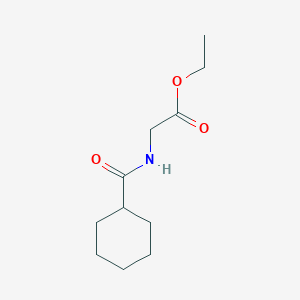

![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
